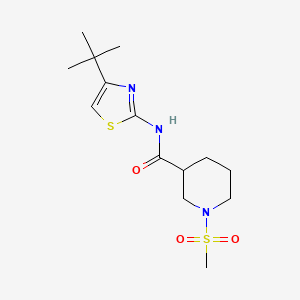
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" is a nitrogenous organic molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the tert-butyl group, piperidine ring, and sulfonyl functional groups are present in the compounds discussed in the papers. These structural features are often seen in pharmaceuticals and bioactive molecules, suggesting that the compound may have similar applications or be used as an intermediate in the synthesis of such molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that start with simple precursors. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . This suggests that the synthesis of "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" could also involve a multi-step process, potentially starting from a piperidine derivative and incorporating the tert-butyl and sulfonyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data . These techniques would likely be applicable in analyzing the molecular structure of "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" to confirm its synthesis and to understand its electronic properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions related to the compound . However, the synthesis of similar compounds involves reactions that are likely to be relevant, such as the formation of amide bonds, introduction of sulfonyl groups, and the protection and deprotection of functional groups . These reactions are crucial for constructing the complex molecular architecture seen in these nitrogenous compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through DFT studies, which reveal information about the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and interaction of the compound with biological targets. The sulfonyl group's interaction with other parts of the molecule, as seen in the 1,3,4-thiadiazole derivative, indicates that similar interactions may influence the properties of "N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" .
科学的研究の応用
Alternative Products in Organic Synthesis
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide may find application in the field of organic synthesis, particularly in the generation of alternative products through one-pot reactions. For instance, a study by Krauze et al. (2007) detailed the formation of alternative products such as N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide from a one-pot cyclocondensation involving similar thiazolyl and piperidinyl structures. This indicates the potential utility of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide in synthesizing complex heterocyclic compounds that could have diverse applications in medicinal chemistry and drug development (Krauze, Vilums, Sīle, & Duburs, 2007).
Key Intermediate in Medicinal Chemistry
The compound could serve as a key intermediate in the synthesis of pharmaceutical agents. Wang et al. (2015) demonstrated the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, through a process that could be analogous to reactions involving N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, highlighting its potential role in the development of kinase inhibitors and other therapeutic agents (Wang, Wang, Tang, & Xu, 2015).
Asymmetric Synthesis and Chiral Chemistry
In asymmetric synthesis and chiral chemistry, the compound might find application in developing enantiomerically pure substances, as illustrated by Jona et al. (2009) in their efficient asymmetric synthesis of a piperidine-based compound. This method, which involves diastereoselective reduction and isomerization steps, could potentially be adapted for the synthesis of chiral derivatives of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, thereby contributing to the synthesis of enantiomerically pure compounds with potential pharmacological activities (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
The structural motif of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide might be leveraged in the synthesis of heterocyclic carboxamides with potential antipsychotic properties. Norman et al. (1996) explored a series of heterocyclic carboxamides for their binding affinity to dopamine and serotonin receptors, demonstrating the therapeutic potential of such compounds in treating psychotic disorders. This suggests that derivatives of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide could be explored for their antipsychotic activities, contributing to the development of new treatments for mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).
特性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-6-5-7-17(8-10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUTEUYLOOACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

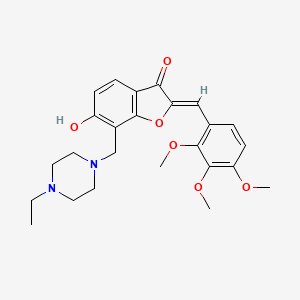
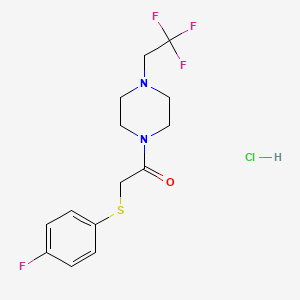
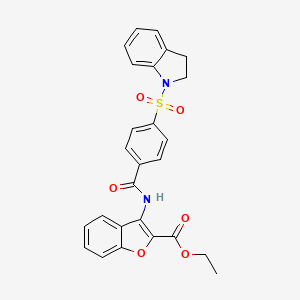
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)



![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)
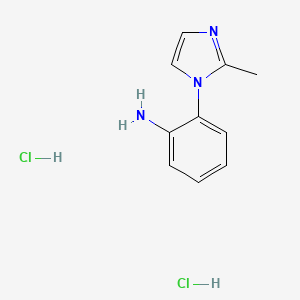
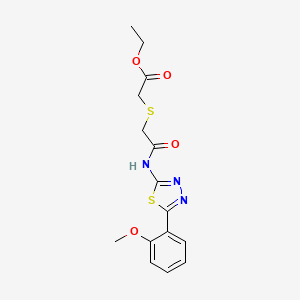
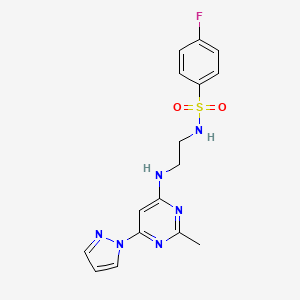

amino}acetamide](/img/structure/B2543317.png)